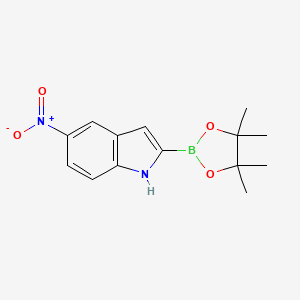
5-Nitro-1H-indole-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-1H-indole-2-boronic acid pinacol ester: is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the nitro group at the 5-position and the boronic acid pinacol ester at the 2-position of the indole ring makes it a versatile intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indole-2-boronic acid pinacol ester typically involves the following steps:
Nitration of Indole: Indole is nitrated to introduce a nitro group at the 5-position. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.
Borylation: The nitrated indole is then subjected to borylation to introduce the boronic acid pinacol ester group at the 2-position. This can be done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) as the boron source and a suitable base such as potassium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
5-Nitro-1H-indole-2-boronic acid pinacol ester: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or sodium borohydride for the reduction of the nitro group.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions to deprotonate the boronic ester.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amino-Indole Derivatives: Formed from the reduction of the nitro group.
Substituted Indoles: Formed from nucleophilic aromatic substitution reactions.
科学研究应用
5-Nitro-1H-indole-2-boronic acid pinacol ester: has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases, due to its ability to form stable carbon-carbon bonds.
Material Science: Employed in the synthesis of organic materials with specific electronic properties, useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Used in the synthesis of biologically active compounds for studying enzyme inhibition and receptor binding.
作用机制
The mechanism by which 5-Nitro-1H-indole-2-boronic acid pinacol ester exerts its effects depends on the specific reaction it undergoes:
Suzuki-Miyaura Coupling: Involves the formation of a palladium complex with the boronic ester, followed by transmetalation and reductive elimination to form the carbon-carbon bond.
Reduction of Nitro Group: Involves the transfer of electrons from the reducing agent to the nitro group, converting it to an amino group.
Nucleophilic Substitution: Involves the attack of a nucleophile on the electron-deficient carbon atom of the nitro-substituted indole, leading to the substitution of the nitro group.
相似化合物的比较
5-Nitro-1H-indole-2-boronic acid pinacol ester: can be compared with other boronic acid pinacol esters and nitro-substituted indoles:
5-Nitro-1H-indole-3-boronic acid pinacol ester: Similar structure but with the boronic ester at the 3-position, which may affect its reactivity and the types of reactions it undergoes.
1-Methyl-5-nitro-1H-indole-2-boronic acid pinacol ester: Contains a methyl group at the 1-position, which can influence its electronic properties and reactivity.
5-Bromo-1H-indole-2-boronic acid pinacol ester: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
The uniqueness of This compound lies in the combination of the nitro group and the boronic ester, which provides a versatile platform for various synthetic transformations and applications in different fields of research.
属性
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-9-7-10(17(18)19)5-6-11(9)16-12/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOBBWDPLBBGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8195731.png)
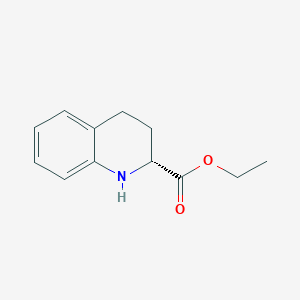
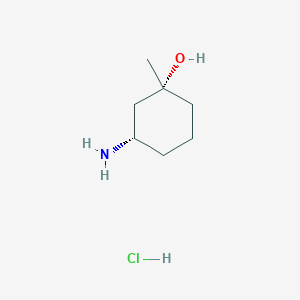
![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
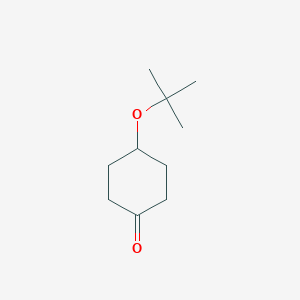
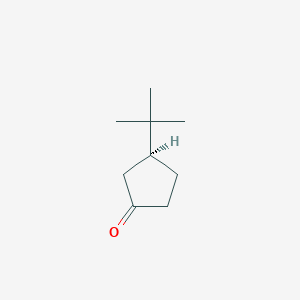
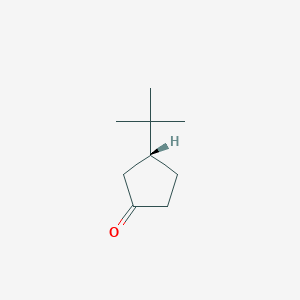
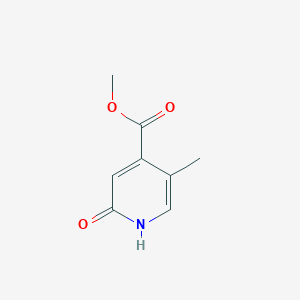
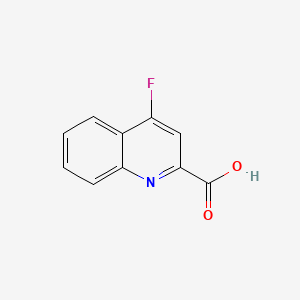
![(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol](/img/structure/B8195791.png)
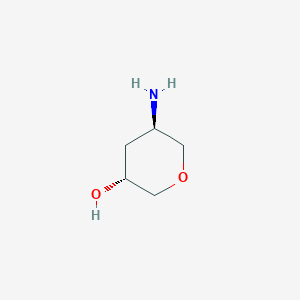
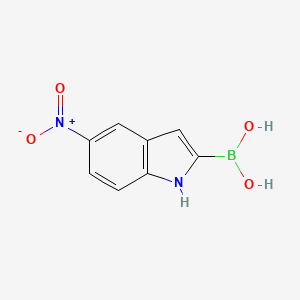
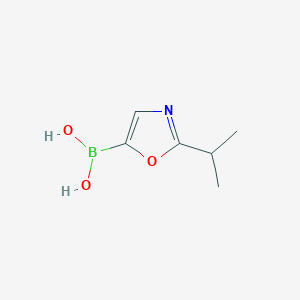
![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195825.png)
